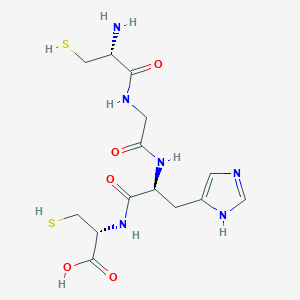
L-Cysteine, L-cysteinylglycyl-L-histidyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, L-cysteinylglycyl-L-histidyl- is a tripeptide composed of the amino acids L-cysteine, L-cysteinylglycine, and L-histidine. This compound is known for its unique sulfur-containing structure, which plays a crucial role in various biological processes. It is involved in protein folding, redox reactions, and serves as a precursor for several important biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinylglycyl-L-histidyl- typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds under mild conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of L-Cysteine, L-cysteinylglycyl-L-histidyl- often employs biotechnological approaches, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired tripeptide by optimizing metabolic pathways and fermentation conditions. This method is preferred over chemical synthesis due to its higher yield, lower cost, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, L-cysteinylglycyl-L-histidyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in L-cysteine can be oxidized to form disulfide bonds, which are crucial for protein stability.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming new peptide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Dithiothreitol or β-mercaptoethanol under mild conditions.
Substitution: Carbodiimides or phosphonium salts in anhydrous solvents.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of extended peptide chains or modified peptides.
Scientific Research Applications
L-Cysteine, L-cysteinylglycyl-L-histidyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Plays a role in studying protein folding, redox biology, and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and protein misfolding diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties.
Mechanism of Action
The mechanism of action of L-Cysteine, L-cysteinylglycyl-L-histidyl- involves its ability to participate in redox reactions and form disulfide bonds. These properties are essential for maintaining the structural integrity of proteins and protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling molecules, to modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-Cysteinylglycine: A dipeptide that serves as an intermediate in the degradation of glutathione.
L-Cysteinylhistidine: A dipeptide with potential antioxidant properties.
Uniqueness
L-Cysteine, L-cysteinylglycyl-L-histidyl- is unique due to its tripeptide structure, which combines the properties of its constituent amino acids. This combination enhances its ability to participate in redox reactions, form stable disulfide bonds, and interact with a wide range of molecular targets. These features make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
200405-36-3 |
|---|---|
Molecular Formula |
C14H22N6O5S2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C14H22N6O5S2/c15-8(4-26)12(22)17-3-11(21)19-9(1-7-2-16-6-18-7)13(23)20-10(5-27)14(24)25/h2,6,8-10,26-27H,1,3-5,15H2,(H,16,18)(H,17,22)(H,19,21)(H,20,23)(H,24,25)/t8-,9-,10-/m0/s1 |
InChI Key |
YOULFVOOZSHVJT-GUBZILKMSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
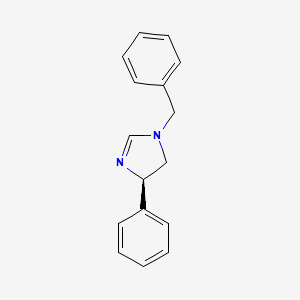
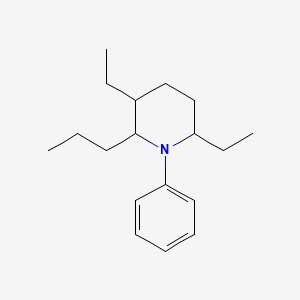
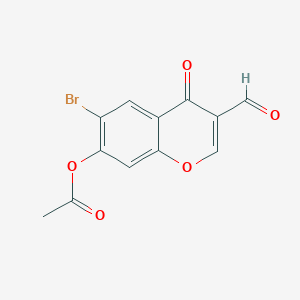
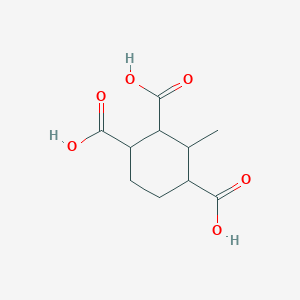
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
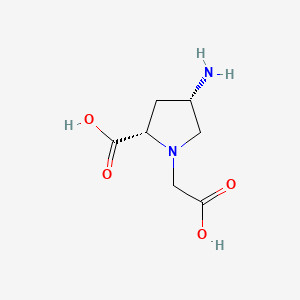
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
